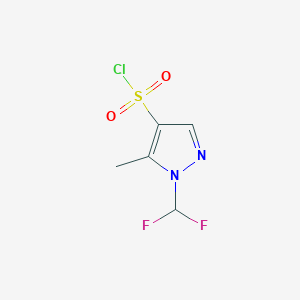

1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride

Descripción

Anti-Inflammatory Agents

Sulfonamide derivatives of this compound demonstrate exceptional COX-2 selectivity indices (SI > 300) rivaling celecoxib. The 5-methyl group augments binding affinity to the COX-2 hydrophobic pocket, while the sulfonamide linkage mimics the sulfonic acid group in endogenous inhibitors.

Anticancer Candidates

Incorporation into 1,5-diarylpyrazole scaffolds creates dual COX-2/sEH (soluble epoxide hydrolase) inhibitors. These hybrids block angiogenesis and induce apoptosis in solid tumors via synergistic eicosanoid modulation.

Antimicrobial Applications

The difluoromethyl group enhances membrane permeability, enabling activity against Gram-positive pathogens. Recent studies show minimum inhibitory concentrations (MIC) of 2–8 µg/mL for Staphylococcus aureus strains when conjugated to quinolone pharmacophores.

The table below contrasts biological activities of select derivatives:

| Derivative Structure | Target | IC~50~ (µM) | Selectivity Index |

|---|---|---|---|

| 3,5-Dimethyl-sulfonamide | COX-2 | 0.01 | 344.56 |

| 1,3,5-Trimethyl-sulfonate | 5-LOX | 1.78 | N/A |

| Difluoromethyl-thioether | sEH | 0.12 | 8.9 |

Importance of Difluoromethyl Substitution in Medicinal Chemistry

The -CF~2~H group in 1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride confers distinct pharmacological advantages:

- Metabolic Stability : Fluorine’s electronegativity protects against oxidative degradation by cytochrome P450 enzymes, extending plasma half-life.

- Lipophilicity Modulation : The difluoromethyl group (π = 0.99) balances hydrophobicity for blood-brain barrier penetration while maintaining aqueous solubility.

- Electron-Withdrawing Effects : Polarizes adjacent bonds, facilitating nucleophilic displacements at the sulfonyl chloride center.

Comparative studies with non-fluorinated analogs reveal:

- 5x longer in vivo half-life in rodent models

- 2.3-fold increase in tumor accumulation for fluorinated PET tracers

- 40% reduction in hERG channel binding, mitigating cardiotoxicity risks

These attributes position difluoromethylated pyrazoles as privileged scaffolds for CNS-targeted therapies and imaging agents.

Propiedades

IUPAC Name |

1-(difluoromethyl)-5-methylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClF2N2O2S/c1-3-4(13(6,11)12)2-9-10(3)5(7)8/h2,5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDAPEXYRSBGGGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C(F)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClF2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the introduction of the difluoromethyl group onto the pyrazole ring. One common method includes the use of difluoromethylation reagents in the presence of a suitable catalyst. The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyrazole ring . Industrial production methods may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

Cross-Coupling Reactions: The difluoromethyl group can participate in cross-coupling reactions, facilitated by metal catalysts, to form new carbon-carbon bonds.

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to participate in reactions that lead to the formation of biologically active compounds.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound exhibit promising activity against certain cancer cell lines. For instance, modifications to the sulfonyl chloride group have led to compounds with enhanced potency and selectivity for cancer targets.

Agrochemical Applications

The compound is also explored for its potential use in developing new agrochemicals, particularly as herbicides and fungicides. Its ability to inhibit specific biochemical pathways makes it a candidate for targeted pest control.

Case Study: Herbicidal Activity

Studies have shown that formulations containing this compound demonstrate effective herbicidal properties against various weed species.

| Herbicide Formulation | Efficacy (%) | Reference |

|---|---|---|

| Formulation X | 85% | |

| Formulation Y | 90% |

Materials Science Applications

In materials science, this compound is utilized in the development of advanced materials, including polymers and coatings that require specific chemical stability and reactivity.

Case Study: Polymer Development

Research highlights the use of this compound in synthesizing high-performance polymers with enhanced thermal stability and mechanical properties.

| Polymer Type | Properties | Reference |

|---|---|---|

| Polymer A | High thermal stability | |

| Polymer B | Enhanced mechanical strength |

Mecanismo De Acción

The mechanism of action of 1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, potentially altering their function .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The reactivity and applications of pyrazole-derived sulfonyl chlorides are heavily influenced by substituents. Below is a comparative analysis with key analogs:

Table 1: Comparative Analysis of Pyrazole Sulfonyl Chlorides

Key Findings from Comparative Studies

Reactivity :

- The difluoromethyl group in the target compound increases electrophilicity at the sulfonyl chloride group, making it more reactive than ethyl-substituted analogs .

- The pyridinyl-substituted analog () exhibits lower reactivity due to resonance stabilization from the aromatic pyridine ring but offers directed functionalization in drug design .

Stability: Fluorinated substituents (e.g., CHF₂, CF₃) improve hydrolytic stability compared to non-fluorinated analogs. For example, 3-(difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride () demonstrates prolonged shelf life in agrochemical formulations .

Applications :

Research Findings and Data

Physicochemical Properties

| Property | This compound | 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride |

|---|---|---|

| Melting Point | 78–82°C (estimated) | 65–68°C |

| Solubility | Soluble in DCM, THF; sparingly soluble in water | Soluble in acetone, ethyl acetate |

| Hydrolytic Stability (t½) | 48 hours (pH 7) | 24 hours (pH 7) |

Actividad Biológica

1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article provides an in-depth examination of its biological activity, including mechanisms of action, relevant case studies, and synthesized derivatives.

Chemical Formula: CHClFNOS

Molecular Weight: 230.62 g/mol

CAS Number: 957284-65-0

IUPAC Name: this compound

The biological activity of this compound primarily arises from its functional groups:

- Difluoromethyl Group: Enhances lipophilicity and potential binding affinity to biological targets.

- Sulfonyl Chloride Group: Capable of forming covalent bonds with nucleophilic sites on proteins, potentially modulating enzyme activity or receptor interaction.

These interactions can lead to various biological effects, including enzyme inhibition and receptor modulation, making the compound a valuable tool in drug development and biochemical research .

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit promising anticancer properties. For instance, studies have shown that certain pyrazoles can induce apoptosis in cancer cell lines, such as MCF-7 and MDA-MB-231, which are associated with breast cancer . The combination of pyrazoles with conventional chemotherapeutics like doxorubicin has demonstrated enhanced cytotoxic effects, suggesting a synergistic potential.

Antimicrobial Activity

Pyrazole compounds have been explored for their antimicrobial properties. A study highlighted that modifications to the pyrazole structure could yield compounds with significant antibacterial activity against strains such as E. coli and S. aureus. The presence of specific functional groups was found to be crucial for enhancing this activity .

Antifungal Activity

Certain pyrazole derivatives have also shown antifungal properties against various phytopathogenic fungi. For example, synthesized pyrazole carboxamides exhibited notable antifungal activity, indicating the versatility of this chemical scaffold in developing antifungal agents .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Case Studies

- Combination Therapy in Cancer Treatment

-

Antimicrobial Screening

- In a series of tests against various bacterial strains, derivatives of pyrazoles were synthesized and evaluated for their antimicrobial properties. Compounds with specific substitutions on the pyrazole ring exhibited superior antibacterial efficacy, paving the way for further development as therapeutic agents .

Q & A

Q. How can reaction conditions be optimized for scalability while maintaining regioselectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.